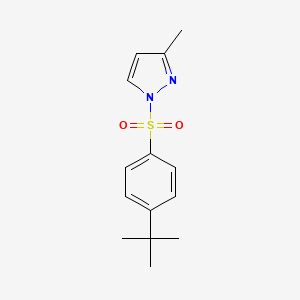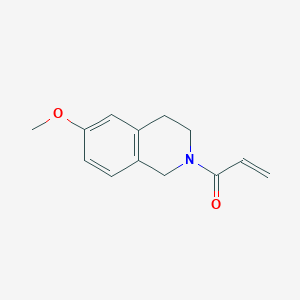
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom . Sulfonamides are common in pharmaceuticals and have played a defining role in the history of drug development .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 4-(tert-butyl)phenyl group .Chemical Reactions Analysis
Sulfonamides, including “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole”, can undergo a variety of chemical reactions. One common type of reaction is electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would depend on its exact molecular structure. Sulfonamides generally have high stability, favorable physicochemical properties, and a three-dimensional shape .Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research , particularly in the design and synthesis of novel anti-cancer agents. By introducing sulfonyl groups, researchers have been able to enhance the antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 .
Biological Studies
In biology, the sulfonyl group within this compound is utilized for the synthesis of N-heterocycles, which are crucial in the development of bioactive molecules. These structures are significant in the study of biological processes and could lead to the discovery of new drugs .
Chemical Synthesis
Chemically, “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is involved in sulfonylation reactions. These reactions are essential for creating a variety of sulfonate esters, which are valuable intermediates in organic synthesis and can lead to the development of diverse chemical entities .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential as building blocks in drug design. They can be used to create phenylalanine derivatives, which are amino acids that play a role in the synthesis of peptides and proteins with therapeutic properties .
Pharmacology
Pharmacologically, the compound is part of the synthesis process for creating molecules that can act as selective androgen receptor modulators (SARMs). These are promising for the treatment of diseases like muscle wasting and osteoporosis .
Materials Science
In materials science, the compound’s derivatives are used in the synthesis of polymers and other materials that require specific molecular architectures for electronic or photonic properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would likely depend on its biological activity and potential applications. Given the importance of sulfonamides in pharmaceuticals, it could be interesting to explore its potential as a therapeutic agent .
Wirkmechanismus
Target of Action
A related compound, tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, is known to target collagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer .
Mode of Action
It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 or sn2 pathway, depending on the classification of the alkyl halide portion of the molecule and the solvent used .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
The pka value of a compound can provide insights into its absorption and distribution characteristics . The pKa value describes the point where the acid is 50% dissociated (i.e., deprotonated). The stronger the acid, the smaller the pKa value, and strong acids have weak conjugate bases .
Result of Action
It’s worth noting that the removal of a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .
Action Environment
The reaction of benzylic compounds can be influenced by the solvent used .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXXUSAMCNMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)

![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)

![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)
![2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile](/img/structure/B2364241.png)
![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2364243.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2364245.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)